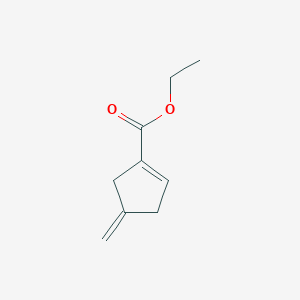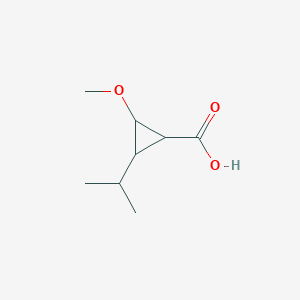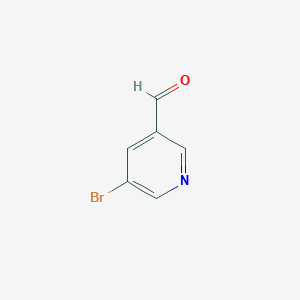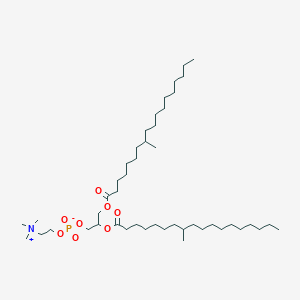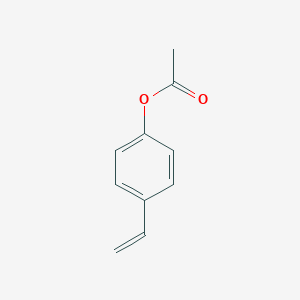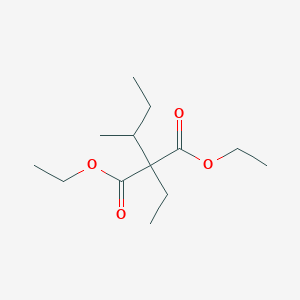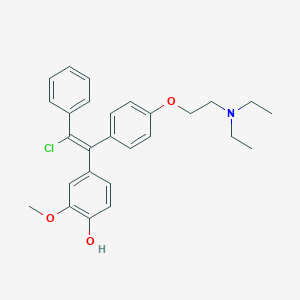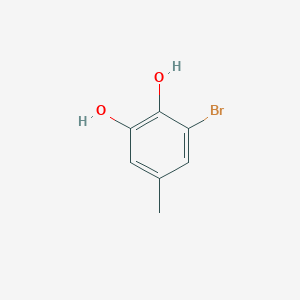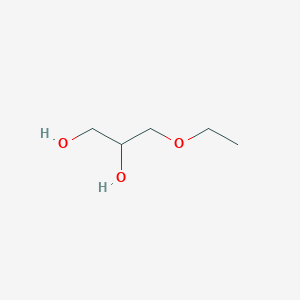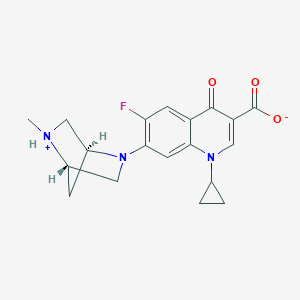
Danofloxacin
Overview
Description
Danofloxacin is a synthetic fluoroquinolone antibiotic primarily used in veterinary medicine. It is effective against a broad spectrum of bacterial pathogens, including Gram-negative and some Gram-positive bacteria. This compound is particularly utilized for treating respiratory diseases in livestock, such as cattle and pigs .
Mechanism of Action
Target of Action
Danofloxacin is a fluoroquinolone antibiotic used in veterinary medicine . The primary targets of this compound are bacterial DNA gyrase and topoisomerase . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound exerts its antibacterial action by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction with its targets leads to the destabilization of bacterial DNA structures, preventing the bacteria from replicating and ultimately leading to their death .
Biochemical Pathways
As a fluoroquinolone, it is known to interfere with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase . This disruption of DNA replication prevents the bacteria from multiplying, thereby controlling the spread of the infection.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration at a dose of 5 mg/kg body weight to Gushi chickens, the peak concentration of this compound reached 0.53 μg/mL at 4 hours . The half-life of absorption was determined to be 2.37 ± 1.60 hours, and the bioavailability was calculated as 40.12 ± 15.83% . The area under the concentration–time curve (AUC) was determined to be 4.72 ± 1.86 and 11.76 ± 3.25 h·µg/mL for oral and intravenous administration, respectively . The corresponding elimination half-life was measured as 11.24 ± 3.90 and 10.17 ± 3.72 hours .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication, leading to the death of the bacteria. This is achieved through the disruption of DNA replication by inhibiting the activity of DNA gyrase and topoisomerase . This makes this compound an effective treatment for infections caused by bacteria susceptible to this class of antibiotics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in the environment can lead to the development of antibiotic resistance in bacteria . Furthermore, compound types, species, and environmental factors can influence the bioaccumulation, metabolism, and toxicity of fluoroquinolones in aquatic organisms . Therefore, the use and disposal of this compound should be managed carefully to minimize its environmental impact and the potential development of antibiotic resistance.
Biochemical Analysis
Biochemical Properties
Danofloxacin interacts with bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication . By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, thereby stopping bacterial growth .
Cellular Effects
This compound exerts its effects on bacterial cells by inhibiting DNA gyrase and topoisomerase IV . This inhibition disrupts bacterial DNA replication, leading to cell death . This compound does not significantly affect eukaryotic cells as these cells do not contain DNA gyrase or topoisomerase IV .
Molecular Mechanism
This compound binds to the A subunit of DNA gyrase and the B subunit of topoisomerase IV . This binding inhibits the enzymes’ ability to supercoil and relax DNA, processes that are necessary for DNA replication . As a result, DNA replication is halted, and the bacterial cell cannot divide and proliferate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a high concentration in the ileum ultrafiltrate, much higher than that in plasma, during the period 1.2–48 h . The elimination half-life (T1/2β) in the ileum ultrafiltrate (6.84 ± 1.49 h) was shorter than those in plasma (7.58 ± 3.20 h) .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in piglets, this compound was administered intramuscularly, and blood and ileum ultrafiltrate were collected at different time points . The this compound concentration in ileum ultrafiltrate was much higher than that in plasma during the period 1.2–48 h .
Metabolic Pathways
Like other fluoroquinolones, it is likely metabolized in the liver and excreted in the urine and feces .
Transport and Distribution
This compound is distributed throughout the body after administration . It is known to concentrate in the ileum, where its concentration is much higher than in plasma .
Subcellular Localization
As a fluoroquinolone, it is known to enter bacterial cells and bind to enzymes in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Danofloxacin is synthesized through a multi-step chemical processOne common method involves the cyclization of a suitable precursor to form the quinolone ring, followed by the addition of a fluorine atom at the C-6 position and other functional groups at specific positions on the ring .
Industrial Production Methods: Industrial production of this compound often involves the preparation of this compound mesylate, a more stable and soluble form of the compound. The process includes the formation of this compound mesylate suspension, which involves dissolving aluminum monostearate in oil, adding phosphatidylcholine, tween-80, and antioxidants, and then dispersing the mixture using a colloid mill .
Chemical Reactions Analysis
Types of Reactions: Danofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by free available chlorine during water chlorination processes.
Substitution: The introduction of substituents on the quinolone ring, such as fluorine at the C-6 position, is a key step in its synthesis.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
Danofloxacin has a wide range of applications in scientific research, particularly in the fields of veterinary medicine, microbiology, and pharmacology. Some notable applications include:
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity, commonly used in human medicine.
Levofloxacin: Known for its effectiveness against respiratory infections in humans.
Enrofloxacin: Widely used in veterinary medicine, similar to danofloxacin.
This compound’s unique structural features and its specific applications in veterinary medicine make it a valuable compound in the treatment of bacterial infections in livestock.
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLVECGLEOSESV-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112398-08-0 | |
| Record name | Danofloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112398-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Danofloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112398080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CU1YS91D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of danofloxacin?
A1: this compound, a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, this compound disrupts DNA supercoiling and strand breakage-reunion, ultimately leading to bacterial cell death. []
Q2: Does this compound exhibit concentration-dependent activity?
A2: Yes, this compound, like other fluoroquinolones, demonstrates concentration-dependent bactericidal activity. [, , , ] This means that higher concentrations of this compound result in more rapid and extensive bacterial killing.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C19H17F2N3O3. Its molecular weight is 373.36 g/mol.
Q4: Are there studies exploring the stability of this compound in different formulations?
A4: Yes, research has focused on developing stable formulations of this compound. One study successfully prepared a thermosensitive liposomal hydrogel containing this compound loaded onto mesoporous silica nanoparticles. [] This formulation demonstrated sustained drug release for over 96 hours and maintained antibacterial activity against Staphylococcus aureus and Escherichia coli. []
Q5: How does the route of administration affect the pharmacokinetics of this compound in cattle?
A5: Studies in calves have shown that this compound is rapidly absorbed following both intramuscular and subcutaneous injection, with bioavailability nearing 100%. [] While peak plasma concentrations were slightly higher after intramuscular administration, no significant differences were observed in the area under the plasma concentration-time curves between the two routes following single or multiple doses. []
Q6: Does age influence the pharmacokinetics of this compound?
A6: Yes, age has been shown to impact this compound pharmacokinetics. In buffalo calves, the elimination half-life was longer in younger animals (one and two months old) compared to older calves (one year old). [] Conversely, total body clearance and mean residence time were lower in younger calves. []
Q7: How does this compound distribute into tissues?
A7: this compound exhibits a large volume of distribution, indicating extensive tissue penetration. [, , , , , , , ] Studies in various species have reported higher drug concentrations in tissues like the lungs, liver, and kidneys compared to plasma. [, , , , , , ] This suggests this compound's potential effectiveness against infections in these organs.
Q8: Does this compound readily penetrate the blood-brain barrier?
A8: While this compound achieves high concentrations in most tissues, its penetration into the central nervous system is limited due to the blood-brain barrier. []
Q9: How is this compound metabolized and excreted?
A9: this compound is primarily metabolized in the liver to its major metabolite, N-desmethylthis compound. [] Both this compound and its metabolite are excreted mainly in the urine and to a lesser extent in bile. []
Q10: What is the elimination half-life of this compound in different species?
A10: The elimination half-life of this compound varies depending on the species:
- Amur Sturgeon: 22.19 hours (healthy) []
- Calves: 6-7 hours [], 7.4 hours []
- Horses: 8.00 hours [], 6.31 hours (IV), 5.36 hours (IM), 4.74 hours (intragastric) []
- Koi: 15 hours []
- Rabbits: 4.88 hours (IV), 6.70 hours (IM), 8.20 hours (subcutaneous) []
- Sheep: 4.93 hours []
- Goats: 4.51 hours [], 4.67 hours (IV), 4.41 hours (IM) []
Q11: How does the presence of respiratory disease affect this compound pharmacokinetics?
A11: In calves experimentally infected with Pasteurella multocida, age significantly impacted this compound's area under the curve (AUC) in plasma, with lower values observed in older calves (6 months) compared to younger calves (3 weeks). [] This suggests potential differences in drug distribution and elimination in calves with respiratory disease.
Q12: Are there differences in this compound pharmacokinetics between healthy and infected animals?
A13: Yes, studies comparing this compound pharmacokinetics in healthy and infected animals have shown differences. For example, in ducks infected with Pasteurella multocida, the elimination rate of this compound was slower compared to healthy ducks. [] This resulted in a longer elimination half-life and a higher AUC, indicating altered drug disposition in infected animals. []
Q13: What is the efficacy of this compound in treating respiratory disease in cattle?
A14: this compound has demonstrated good efficacy in treating naturally occurring bovine respiratory disease. [] In field trials, this compound (6 mg/kg) showed a more rapid clinical improvement compared to tilmicosin (10 mg/kg) by day 2 post-treatment. [] Both treatments resulted in significant reductions in rectal temperature and severity of clinical signs by days 4 and 10. []
Q14: What is the efficacy of this compound against Mycoplasma gallisepticum infections?
A15: this compound liposomes have shown promising results in treating Mycoplasma gallisepticum infections in chickens. [] In a study using artificially infected chicks, this compound liposomes administered through drinking water significantly reduced antibody positive rates, air-sac lesions, and improved cure, efficacy, and growth rates compared to infected controls. []
Q15: What is the efficacy of this compound in treating Escherichia coli infections?
A16: this compound has demonstrated efficacy against Escherichia coli infections in calves. [, ] In a study involving calves with experimentally induced E. coli diarrhea, this compound (1.25 mg/kg) resulted in a faster resolution of diarrhea and improved weight gain compared to a baquiloprim/sulphadimidine treatment group. [] Another study reported a higher bacteriological cure rate with this compound (89%) compared to saline control (44%) in cows with experimentally induced E. coli mastitis. []
Q16: What are the common mechanisms of resistance to this compound?
A17: Resistance to this compound and other fluoroquinolones typically arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). [, , ] These mutations commonly occur within the quinolone resistance-determining region (QRDR) and alter the drug's binding affinity to the target enzymes. [, , ]
Q17: Can the development of resistance to this compound be influenced by dosing regimens?
A18: Yes, inappropriate dosing regimens, particularly those that result in fluctuating drug concentrations within the mutant selection window (MSW), can promote the selection and enrichment of resistant mutants. [, ] Maintaining this compound concentrations above the MPC and achieving sufficient AUC/MIC ratios are crucial for suppressing resistance emergence. [, ]
Q18: What is the acute toxicity of this compound in Amur sturgeon?
A19: A study investigating the acute toxicity of this compound in Amur sturgeon found that the median lethal dose (LD50) was 429.47 mg/kg body weight by abdominal cavity injection and 1502.10 mg/kg body weight by oral administration. [] Histopathological examination of the liver revealed signs of cell damage at higher doses. []
Q19: What are some strategies for improving this compound delivery to specific targets?
A20: Research has explored novel drug delivery systems for this compound, such as thermosensitive liposomal hydrogels incorporating mesoporous silica nanoparticles. [] This approach aims to achieve sustained drug release, improve bioavailability, and potentially enhance drug targeting to specific tissues or organs. []
Q20: What analytical methods are commonly used to quantify this compound in biological samples?
A20: Several analytical methods have been employed for this compound quantification, including:
- High-Performance Liquid Chromatography (HPLC): This technique is widely used due to its high sensitivity and specificity. [, , , , , , , , , , , , , , ] Various detectors can be coupled with HPLC, including fluorescence detectors [, , , , , , , , ] and mass spectrometers (MS/MS). [, ]
- Microbiological Assay: This method relies on the inhibition of bacterial growth by this compound and provides a measure of its antibacterial activity. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


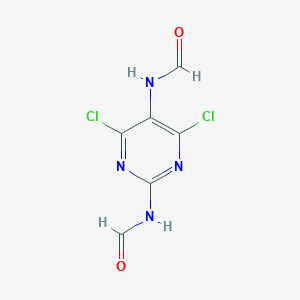
![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)
![[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B54262.png)
